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molecular formula C8H10O3S B8298899 3-Methoxy-4,5-dimethyl-2-thiophenecarboxylic acid

3-Methoxy-4,5-dimethyl-2-thiophenecarboxylic acid

Cat. No. B8298899
M. Wt: 186.23 g/mol
InChI Key: WSHWKCQZDNZGFV-UHFFFAOYSA-N
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Patent
US04904686

Procedure details

Methyl 4,5-dimethyl-3-methoxythiophene-2-carboxylate (34 g) was heated under reflux in 1M sodium hydroxide solution (500 ml) for 1 hour. After cooling the mixture was acidified with concentrated hydrochloric acid to pH4. The solid was filtered, washed with water and dried, m.p. 142°-143° C.
Name
Methyl 4,5-dimethyl-3-methoxythiophene-2-carboxylate
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([O:12][CH3:13])=[C:4]([C:8]([O:10]C)=[O:9])[S:5][C:6]=1[CH3:7].Cl>[OH-].[Na+]>[CH3:13][O:12][C:3]1[C:2]([CH3:1])=[C:6]([CH3:7])[S:5][C:4]=1[C:8]([OH:10])=[O:9] |f:2.3|

Inputs

Step One
Name
Methyl 4,5-dimethyl-3-methoxythiophene-2-carboxylate
Quantity
34 g
Type
reactant
Smiles
CC=1C(=C(SC1C)C(=O)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
COC1=C(SC(=C1C)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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